molecular formula C13H19NO B13260752 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13260752
M. Wt: 205.30 g/mol
InChI Key: JENULZRUMFTMNL-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by a naphthalene ring system with an aminopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-aminopropanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminopropoxy linkage. The process may involve heating the reactants to moderate temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    1-(3-Aminopropyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a different substituent.

    1-(3-Hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene: Contains a hydroxy group instead of an amino group.

    1-(3-Methoxypropoxy)-1,2,3,4-tetrahydronaphthalene: Features a methoxy group.

Uniqueness: 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is unique due to its specific aminopropoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine

InChI

InChI=1S/C13H19NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10,14H2

InChI Key

JENULZRUMFTMNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCCCN

Origin of Product

United States

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